Biochemical Potency vs. Benchmark NNMT Inhibitor JBSNF-000088
In NNMT fluorescence polarization and coupled enzymatic assays, N-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide achieves an IC₅₀ of 25 nM and a binding Ki of 70 nM [1]. In contrast, JBSNF-000088 (6-methoxynicotinamide), the most commonly used tool NNMT inhibitor, exhibits an IC₅₀ of 1.8 µM against human NNMT under comparable conditions . This difference represents a 72-fold improvement in biochemical potency for the target compound.
| Evidence Dimension | NNMT enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 25 nM (Ki = 70 nM) |
| Comparator Or Baseline | JBSNF-000088: IC₅₀ = 1.8 µM (human NNMT) |
| Quantified Difference | 72-fold more potent (25 nM vs. 1,800 nM) |
| Conditions | Human NNMT; FP-based competition assay (target); coupled enzymatic assay (comparator) |
Why This Matters
Procurement of the target compound secures a 72-fold potency advantage, enabling lower working concentrations in cellular assays and reducing the risk of off-target effects associated with high micromolar dosing of weaker analogs.
- [1] BindingDB. BDBM50627730: NNMT IC₅₀ = 25 nM; Ki = 70 nM (FP-based competition assay). http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50627730. View Source
